

Application of [11C]Methyl Trifluoromethanesulfonate in PET Imaging: Application Notes and Protocols

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Compound of Interest

Compound Name: Methyl trifluoromethanesulfonate

Cat. No.: B156547

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Introduction

[11C]Methyl trifluoromethanesulfonate ([11C]MeOTf), a potent methylating agent, is a critical reagent in the field of positron emission tomography (PET) imaging. Its high reactivity allows for the rapid and efficient labeling of a wide array of molecules to create PET tracers. These tracers enable the in vivo visualization and quantification of biochemical processes, aiding in the diagnosis of diseases, understanding disease mechanisms, and accelerating drug development.

Compared to the more traditionally used [11C]methyl iodide ([11C]CH₃I), [11C]MeOTf often provides superior radiochemical yields, requires shorter reaction times, and can be used at lower temperatures with smaller amounts of precursor molecules. This application note provides a comprehensive overview of the use of [11C]MeOTf in PET imaging, including detailed protocols for its synthesis and application in radiolabeling, quantitative data for representative PET tracers, and a typical workflow for a preclinical PET imaging study.

Data Presentation

The following tables summarize the quantitative data for the synthesis of representative PET tracers using [11C]MeOTf.

Table 1: Radiosynthesis of [¹¹C]Pittsburgh Compound B ([¹¹C]PiB)

Parameter	Value	Reference
Precursor	6-OH-BTA-0 (2-(4'-aminophenyl)-6-hydroxybenzothiazole)	[1]
Methylating Agent	[¹¹ C]MeOTf	[1]
Radiochemical Yield (decay-corrected)	40 ± 5%	[1]
Radiochemical Purity	> 97%	[1]
Specific Activity	110-121 mCi/μmol	[1]
Synthesis Time	~20 minutes	[1]

Table 2: Radiosynthesis of [¹¹C]PyrATP-1

Parameter	Value	Reference
Precursor	Desmethyl-piperazine precursor	[2]
Methylating Agent	[¹¹ C]MeOTf	[2]
Radiochemical Yield (non-decay corrected, based on [¹¹ C]CO ₂)	1-2%	[2]
Radiochemical Purity	> 99%	[2]
Specific Activity	143 ± 52 GBq/μmol (3874 ± 1424 Ci/μmol)	[2]
Synthesis Time	Not specified	[2]

Table 3: Radiosynthesis of R-(-)-[¹¹C]epinephrine

Parameter	Value	Reference
Precursor	R-(-)-norepinephrine	[3]
Methylating Agent	[11C]MeOTf	[3]
Radiochemical Yield (EOB)	15-25%	[3]
Radiochemical Purity	> 98%	[3]
Optical Purity	> 97%	[3]
Synthesis Time	35-40 minutes	[3]

Table 4: Radiosynthesis of [11C]GSK1482160

Parameter	Value	Reference
Precursor	Desmethyl-GSK1482160	[4]
Methylating Agent	[11C]CH3OTf	[4]
Radiochemical Yield (decay-corrected, based on [11C]CO ₂)	40-50%	[4]
Radiochemical Purity	> 99%	[4]
Specific Activity (EOB)	370-1110 GBq/μmol	[4]
Synthesis Time	~40 minutes	[4]

Experimental Protocols

Protocol 1: Automated Synthesis of [11C]Methyl Trifluoromethanesulfonate ([11C]MeOTf)

This protocol describes a typical gas-phase method for the automated synthesis of [11C]MeOTf from cyclotron-produced [11C]CO₂.[\[5\]](#)

Materials and Equipment:

- Automated radiochemistry synthesis module (e.g., GE TRACERlab FXC, MPS-100)
- Cyclotron for $[^{11}\text{C}]\text{CO}_2$ production
- $[^{11}\text{C}]\text{CO}_2$ target
- Gas-phase $[^{11}\text{C}]\text{CH}_3\text{I}$ synthesis unit
- Silver triflate/graphitized carbon column
- High-purity nitrogen gas
- Solvents and reagents for precursor synthesis and purification

Procedure:

- Production of $[^{11}\text{C}]\text{CO}_2$: $[^{11}\text{C}]\text{CO}_2$ is produced in a cyclotron via the $^{14}\text{N}(\text{p},\alpha)^{11}\text{C}$ nuclear reaction.
- Conversion to $[^{11}\text{C}]\text{CH}_4$: The produced $[^{11}\text{C}]\text{CO}_2$ is reduced to $[^{11}\text{C}]\text{CH}_4$ in the synthesis module.
- Synthesis of $[^{11}\text{C}]\text{CH}_3\text{I}$: The $[^{11}\text{C}]\text{CH}_4$ is converted to $[^{11}\text{C}]\text{methyl iodide}$ ($[^{11}\text{C}]\text{CH}_3\text{I}$) via a gas-phase iodination reaction.
- Conversion of $[^{11}\text{C}]\text{CH}_3\text{I}$ to $[^{11}\text{C}]\text{MeOTf}$: The gaseous $[^{11}\text{C}]\text{CH}_3\text{I}$ is passed through a heated (typically 200°C) column containing silver triflate impregnated on graphitized carbon. [6] The $[^{11}\text{C}]\text{CH}_3\text{I}$ reacts with the silver triflate to form $[^{11}\text{C}]\text{MeOTf}$, which is then carried by a stream of nitrogen gas to the reaction vessel for radiolabeling.

Protocol 2: Radiolabeling of an Amine Precursor with $[^{11}\text{C}]\text{MeOTf}$ (Example: $[^{11}\text{C}]\text{PiB}$)

This protocol outlines the automated synthesis of $[^{11}\text{C}]\text{PiB}$ using $[^{11}\text{C}]\text{MeOTf}$. [1]

Materials and Equipment:

- Automated radiochemistry synthesis module (e.g., MPS-100)

- [11C]MeOTf (produced as per Protocol 1)
- 6-OH-BTA-0 (precursor)
- Suitable solvent (e.g., dimethylformamide - DMF)
- Base (e.g., sodium hydroxide)
- Solid-phase extraction (SPE) cartridges for purification
- High-performance liquid chromatography (HPLC) system for quality control
- Sterile saline for formulation

Procedure:

- **Precursor Preparation:** A solution of the 6-OH-BTA-0 precursor and a base in a suitable solvent is prepared in the reaction vessel of the automated synthesis module.
- **Radiolabeling Reaction:** The gaseous [11C]MeOTf is bubbled through the precursor solution at a controlled temperature and for a specific duration (e.g., 5 minutes at 80°C).
- **Purification:** The crude reaction mixture is passed through a series of SPE cartridges to remove unreacted [11C]MeOTf and other impurities.
- **Formulation:** The purified [11C]PiB is eluted from the final SPE cartridge with a sterile, injectable solvent (e.g., ethanol/saline mixture).
- **Quality Control:** The final product is analyzed using HPLC to determine radiochemical purity and specific activity. Other quality control tests include pH measurement and testing for residual solvents.

Protocol 3: In Vivo Small Animal PET Imaging

This protocol provides a general workflow for a preclinical PET imaging study in a rodent model.

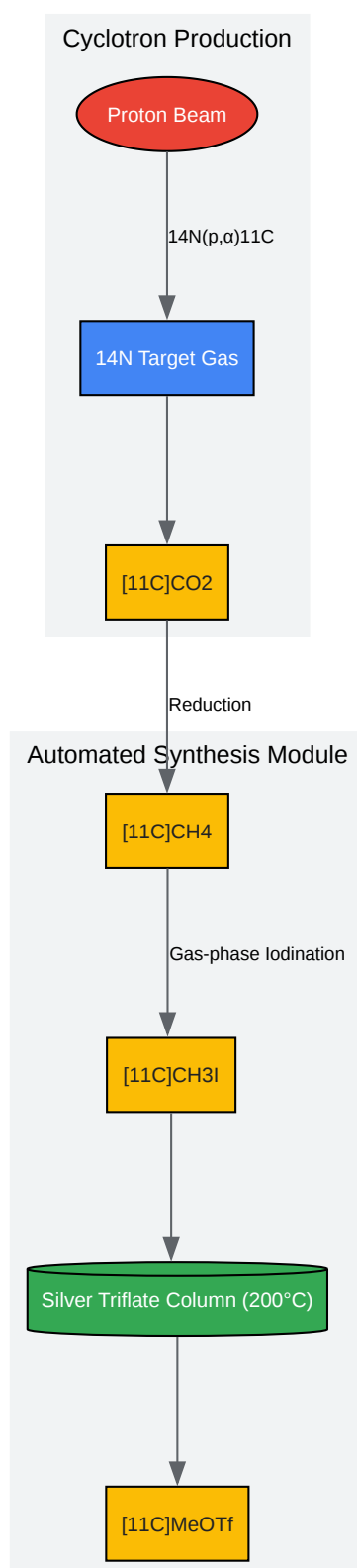
Materials and Equipment:

- Small animal PET/CT or PET/MR scanner
- Anesthesia system (e.g., isoflurane)
- Animal handling and monitoring equipment (heating pad, respiratory monitor)
- [11C]-labeled PET tracer (formulated for injection)
- Syringes and needles for injection
- Data acquisition and analysis software

Procedure:

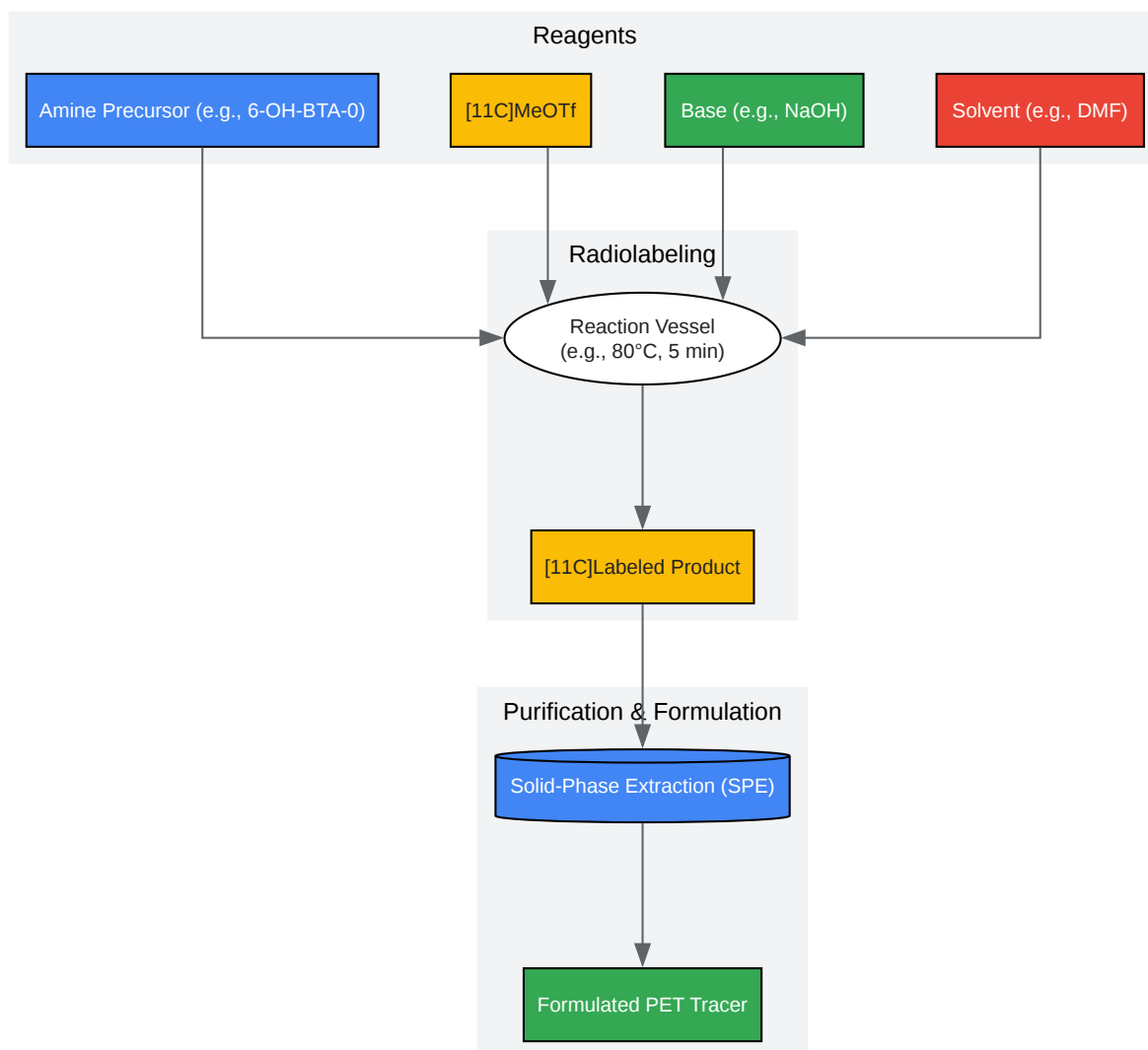
- **Animal Preparation:** The animal is anesthetized and positioned on the scanner bed. A tail vein catheter may be placed for tracer injection.
- **Tracer Administration:** A known activity of the [11C]-labeled tracer is injected intravenously.
- **PET Data Acquisition:** Dynamic or static PET scanning is initiated either before, during, or after tracer injection, depending on the study's objective. For dynamic scans, data is collected over a period of time (e.g., 60-90 minutes) to capture the tracer's kinetics.
- **CT or MR Scan:** A CT or MR scan is acquired for anatomical co-registration and attenuation correction of the PET data.
- **Image Reconstruction:** The raw PET data is reconstructed into a series of images representing the distribution of the tracer in the animal over time.
- **Data Analysis:** Regions of interest (ROIs) are drawn on the co-registered images to quantify the tracer uptake in specific organs or tissues. Time-activity curves (TACs) are generated for dynamic scans to perform kinetic modeling and derive quantitative parameters.

Mandatory Visualization



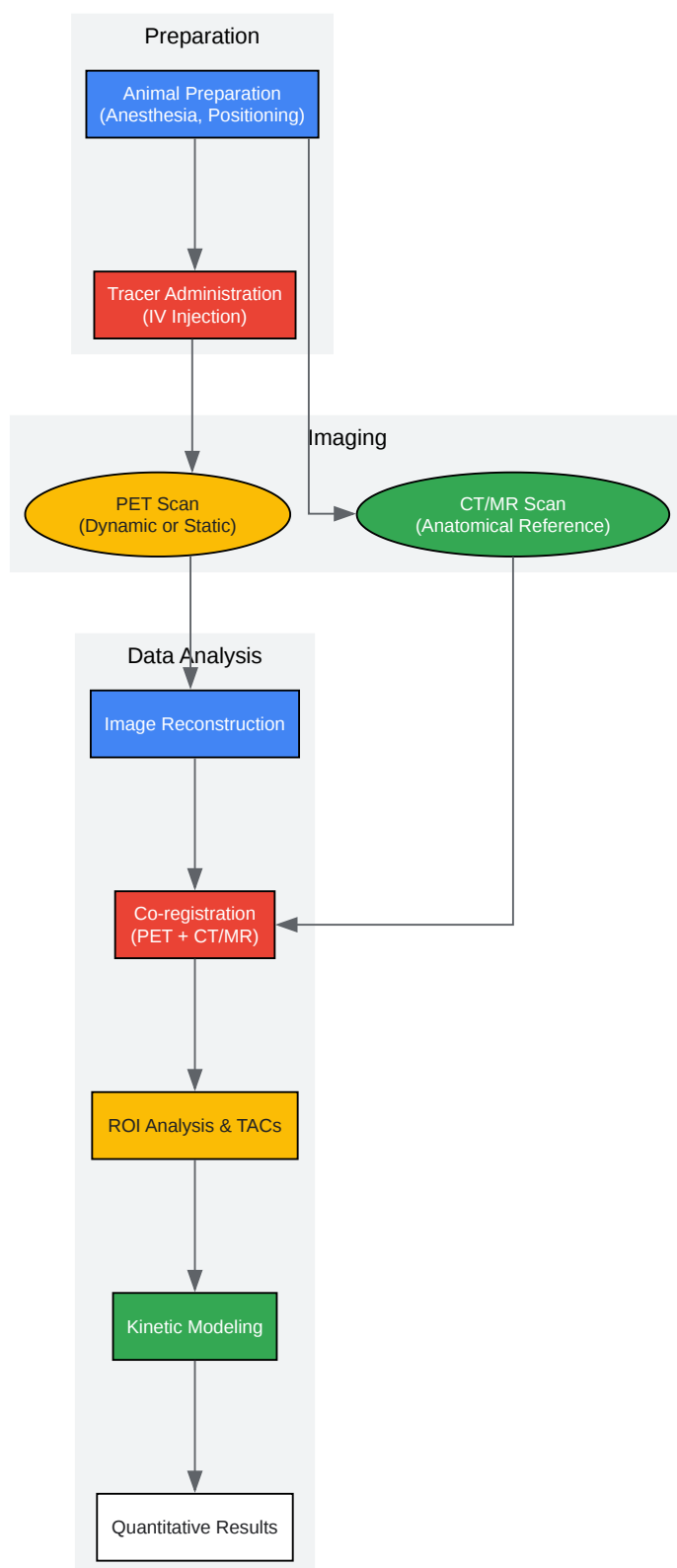
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Caption: Synthesis pathway of $[^{11}\text{C}]$ methyl trifluoromethanesulfonate.



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Caption: Workflow for radiolabeling with $[^{11}\text{C}]\text{MeOTf}$.



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Caption: Experimental workflow for a preclinical PET imaging study.

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